N-Allyltrichloroacetamide
Description
Properties
Molecular Formula |
C5H6Cl3NO |
|---|---|
Molecular Weight |
202.46 g/mol |
IUPAC Name |
2,2,2-trichloro-N-prop-2-enylacetamide |
InChI |
InChI=1S/C5H6Cl3NO/c1-2-3-9-4(10)5(6,7)8/h2H,1,3H2,(H,9,10) |
InChI Key |
VFGPEQHHBNENRA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Synthesis Methodologies for N Allyltrichloroacetamide Derivatives
Direct Acylation Routes of Allylic Amines
The most straightforward approach to N-allyltrichloroacetamide derivatives is the direct acylation of a corresponding allylic amine. This method involves the reaction of an allylic amine with a trichloroacetylating agent, such as trichloroacetyl chloride or trichloroacetic anhydride, typically in the presence of a base to neutralize the hydrogen chloride byproduct.
While direct, this method's utility is often limited by the availability and stability of the starting allylic amines, which can be prone to isomerization and other side reactions. The reaction conditions, such as the choice of solvent and base, can significantly influence the yield and purity of the product. For instance, the use of a non-nucleophilic base like triethylamine (B128534) in an inert solvent such as dichloromethane (B109758) is common practice.
A recent development involves the in situ photo-on-demand synthesis of N-substituted trichloroacetamides from tetrachloroethylene (B127269) and various amines. nih.gov This method proceeds through the photochemical oxidation of tetrachloroethylene to trichloroacetyl chloride, which then reacts with the amine. nih.gov This approach is applicable to a wide range of amines, including those with low nucleophilicity. nih.gov
Indirect Synthetic Pathways via Rearrangement
Indirect methods, particularly those involving sigmatropic rearrangements, have become powerful and widely adopted strategies for the synthesis of N-allyltrichloroacetamides. These pathways often offer superior control over stereochemistry and allow for the use of more readily available starting materials like allylic alcohols.
wikipedia.orgwikipedia.org-Sigmatropic Rearrangement of Allylic Trichloroacetimidates
The wikipedia.orgwikipedia.org-sigmatropic rearrangement of allylic trichloroacetimidates, famously known as the Overman rearrangement, is a cornerstone in the synthesis of N-allyltrichloroacetamides. wikipedia.orgchem-station.com This reaction proceeds through a concerted, suprafacial mechanism involving a six-membered chair-like transition state, analogous to the Claisen rearrangement. chem-station.comnrochemistry.comyoutube.com The formation of the stable amide functionality provides a strong thermodynamic driving force, rendering the reaction essentially irreversible. nrochemistry.comyoutube.com
The rearrangement can be induced thermally or, more commonly, with the aid of catalysts such as palladium(II) or mercury(II) salts. wikipedia.org The use of chiral catalysts has enabled the development of highly enantioselective versions of the Overman rearrangement, providing access to chiral allylic amines with high enantiomeric purity. organic-chemistry.orgorganic-chemistry.orgnih.gov For example, the COP-Cl catalyst has been shown to effectively catalyze the rearrangement of (E)-allylic trichloroacetimidates to yield transposed allylic trichloroacetamides with excellent yields and enantioselectivities. organic-chemistry.org
A key feature of the Overman rearrangement is the clean 1,3-transposition of the amine and alkenyl functionalities, which allows for the predictable synthesis of complex molecules. organic-chemistry.org The reaction exhibits high diastereoselectivity, particularly with secondary allylic alcohols, preferentially forming (E)-alkenes. nrochemistry.com
Synthesis from Allylic Alcohols
The synthesis of N-allyltrichloroacetamides from allylic alcohols is a two-step process that leverages the Overman rearrangement. organic-chemistry.org In the first step, the allylic alcohol is converted to the corresponding allylic trichloroacetimidate (B1259523). This is typically achieved by reacting the alcohol with trichloroacetonitrile (B146778) in the presence of a catalytic amount of a strong base, such as sodium hydride or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nrochemistry.comorgsyn.org The deprotonated alcohol adds to the nitrile to form a trichloroacetimidate anion, which is then protonated to yield the desired intermediate. organic-chemistry.org
The resulting allylic trichloroacetimidate can then be subjected to the wikipedia.orgwikipedia.org-sigmatropic rearrangement conditions described previously to furnish the this compound. nrochemistry.comorganic-chemistry.org This two-step sequence provides a reliable and stereocontrolled route to N-allyltrichloroacetamides from readily available allylic alcohols. organic-chemistry.org
Below is a table summarizing the yields of this compound derivatives synthesized from various allylic alcohols via the Overman rearrangement.
| Allylic Alcohol | Catalyst | Yield (%) | Reference |
| (E)-2-Hexen-1-ol | (S)-COP-Cl | 95 | orgsyn.org |
| Cinnamyl alcohol | Pd(II) | High | wikipedia.org |
| Geraniol (B1671447) | Hg(II) | High | wikipedia.org |
| Prochiral allylic alcohols | COP-Cl | up to 99 | organic-chemistry.orgnih.gov |
Influence of N-Substituents on Synthetic Accessibility
The nature of the substituent on the nitrogen atom can influence the synthesis of this compound derivatives. In direct acylation routes, the nucleophilicity of the allylic amine is a key factor. Electron-withdrawing groups on the nitrogen can decrease its reactivity towards the acylating agent, potentially requiring harsher reaction conditions. Conversely, electron-donating groups can enhance nucleophilicity.
In the context of the Overman rearrangement, while the reaction is broadly applicable, the steric and electronic properties of the N-substituent (if present on the starting amine for a direct acylation or introduced at a different stage) can impact the ease of the rearrangement and the stability of the resulting amide. However, the primary influence on the rearrangement itself is more related to the substitution pattern of the allylic system. For instance, studies on related N-alkenyl-N-alkyl acetamides have shown that the level of alkene substitution is a major factor controlling the rotational barrier around the N-alkenyl bond. researchgate.net While not a direct measure of synthetic accessibility in the Overman rearrangement, this highlights the potential influence of steric bulk around the nitrogen and the double bond on conformational dynamics that could play a role in the rearrangement's transition state.
In general, the Overman rearrangement is highly tolerant of a wide variety of functional groups, which contributes to its broad utility in organic synthesis. organic-chemistry.orgnih.gov
Core Reactivity: Radical Cyclizations of N Allyltrichloroacetamides
Atom Transfer Radical Cyclization (ATRC) Processes
Atom Transfer Radical Cyclization (ATRC) is a key process in the utilization of N-allyltrichloroacetamides for synthesizing complex cyclic structures. This method relies on the reversible transfer of a halogen atom between a transition metal complex and an organic radical, allowing for controlled radical reactions.
Fundamental Principles and Historical Context (Kharasch Reaction)
Atom Transfer Radical Cyclization (ATRC) is a type of atom transfer radical reaction, a concept that originates from the Kharasch addition reaction, first reported in the 1940s. ub.educhem-station.com The Kharasch addition involves the metal-catalyzed free radical addition of polyhalogenated compounds, such as carbon tetrachloride and chloroform, across a carbon-carbon double bond. chem-station.comwikipedia.org This process typically proceeds via an anti-Markovnikov fashion. wikipedia.org
The fundamental mechanism of ATRC involves three main steps: selective radical generation, radical cyclization, and conversion of the newly formed radical into a stable product. ub.edu In the context of N-allyltrichloroacetamide, the process is initiated by a transition metal catalyst, typically a copper(I) or ruthenium(II) complex, which abstracts a chlorine atom from the trichloroacetamide (B1219227) moiety. ub.eduresearchgate.net This generates an electrophilic dichloromethylcarbamoyl radical and oxidizes the metal catalyst (e.g., Cu(I) to Cu(II)). ub.edumdpi.com The resulting radical then adds intramolecularly to the alkene of the allyl group. ub.edu The cyclized radical is subsequently quenched by transferring a chlorine atom from the oxidized metal complex (e.g., Cu(II)Cl2·L), which regenerates the active catalyst (Cu(I)Cl·L) and forms the final chlorinated cyclic product. mdpi.com This catalytic cycle makes ATRC an efficient method for synthesizing functionalized ring systems. chem-station.com
The utility of trichloroacetamides as radical precursors is due to the generation of an electrophilic carboradical; the two chlorine atoms and the carbamoyl (B1232498) group act as electron-withdrawing groups, enabling the radical to react with a wide variety of alkenes. ub.edu
Intramolecular Cyclization Pathways
The intramolecular cyclization of the radical derived from this compound can proceed through various pathways, leading to the formation of different ring sizes and structures, including monocyclic, bicyclic, and spirocyclic lactams.
The synthesis of γ-lactams (five-membered rings) is one of the most common and well-studied applications of the ATRC of N-allyltrichloroacetamides. ub.edu The process generally involves a 5-exo-trig cyclization, which is kinetically favored. The first report of a copper-mediated ATRC of trichloroacetamides to produce a γ-lactam was by the Stauffer Chemical Company. ub.edu Itoh later demonstrated in 1984 the use of CuCl to promote the cyclization of N-allyltrichloroacetamides to γ-lactams at high temperatures in a sealed tube. thieme-connect.de
Subsequent research found that the addition of bidentate amine ligands, such as bipyridine (bpy), to the CuCl catalyst allows the reaction to proceed at much lower temperatures (from -78°C to room temperature) and in shorter times, affording high yields of β,γ-trichlorinated γ-lactams. ub.edunii.ac.jp The diastereoselectivity of the cyclization to form cis- and trans-β,γ-dialkyl γ-lactams is dependent on factors like the N-substituent and the reaction temperature, with lower temperatures generally leading to higher diastereoselectivity. ub.edu The introduction of an electron-withdrawing group on the nitrogen atom of the this compound facilitates the cyclization. ub.eduthieme-connect.de
The reaction can be optimized using "ligand-free-like" conditions, where a solvent such as dimethylformamide (DMF) acts as the ligand for the CuCl catalyst, allowing for reduced catalyst loading and lower temperatures. ub.edu
| Catalyst System | Substrate | Product | Yield (%) | Conditions | Ref |
| CuCl | N-allyl-N-benzyltrichloroacetamide | 1-benzyl-3,3-dichloro-4-(chloromethyl)pyrrolidin-2-one | High | Toluene, reflux | ub.edu |
| CuCl/bpy | N-allyl-N-tosyltrichloroacetamide | 3,3-dichloro-4-(chloromethyl)-1-tosylpyrrolidin-2-one | 80 | Dichloroethane, heat | ub.edu |
| CuCl | N-methyl-N-allyl trichloroacetamide | 3,3-dichloro-4-(chloromethyl)-1-methylpyrrolidin-2-one | - | DMF, 60 °C | ub.edu |
| Ru(II) complex | This compound | Trichlorinated γ-lactam | - | Mild conditions | researchgate.net |
While γ-lactam formation via 5-exo cyclization is predominant, the synthesis of β-lactams (four-membered rings) and δ-lactams (six-membered rings) from trichloroacetamide precursors is also possible under specific conditions. ub.edu The formation of β-lactams typically occurs through a 4-exo cyclization pathway. ub.edu
The selectivity between different cyclization modes can be influenced by the substrate's structure and the reaction solvent. For example, in the cyclization of certain trichloroenamides, a 4-exo cyclization leading to a β-lactam is favored when the reaction is performed in acetonitrile. In contrast, conducting the same reaction in toluene results in a 5-endo cyclization product. ub.edu This demonstrates that careful selection of reaction conditions can direct the radical cyclization towards less common ring sizes. The synthesis of β-lactams, in general, is a significant area of organic chemistry due to the prevalence of this structural motif in antibiotics like penicillins. nih.govorganicreactions.org
Pyrrolidinones are a class of compounds containing a five-membered lactam ring, and their synthesis is a direct outcome of the γ-lactam formation from N-allyltrichloroacetamides. ub.edu The terms γ-lactam and pyrrolidinone are often used interchangeably to describe this structure. Research has shown that copper catalysts complexed with supported multidentate imine ligands are effective in catalyzing the radical cyclization of N-allyltrichloroacetamides to furnish pyrrolidinones. thieme-connect.dethieme-connect.de The nature of the ligand is crucial for the success of the reaction, and these supported catalysts can often be reused, though with some loss of activity due to copper leaching. ub.eduthieme-connect.de
The ATRC methodology using N-allyltrichloroacetamides has been extended to the synthesis of more complex molecular architectures, including bicyclic and spiro-lactam systems.
Bicyclic Lactams: By starting with substrates containing an existing ring, such as N-(cyclohex-2-enyl)-trichloroacetamides, bicyclic lactams can be synthesized. For instance, the CuCl-catalyzed cyclization of N-cyclohexenyl trichloroacetamide derivatives yields cis-fused bicyclic systems like cis-octahydrocyclopenta[b]pyrroles and cis-octahydroindoles. thieme-connect.de This approach provides access to the core structures of various alkaloids, such as the pyrrolizidine (B1209537) alkaloid skeleton and the mesembrine family. researchgate.netthieme-connect.de
Spiro-Lactams: The formation of spiro-lactams, where two rings share a single carbon atom, can be achieved through ipso radical cyclization. researchgate.net This pathway has been observed when substituted N-benzyl trichloroacetamides are treated with a nickel powder/acetic acid reducing system. researchgate.net Additionally, tandem radical cyclization strategies have been developed to construct spirocyclic γ-lactams. In one such approach, an aryl radical is generated from an iodoaryl group, which undergoes cyclization followed by carbonylation and a second spirocyclization to yield 4,4-spirocyclic γ-lactams. beilstein-journals.org
| Substrate Type | Reaction Type | Product Type | Catalyst/Reagent | Ref |
| N-cycloalkenyl trichloroacetamide | ATRC | Bicyclic γ-lactam | CuCl | thieme-connect.de |
| Substituted N-benzyl trichloroacetamide | ipso radical cyclization | Spirolactam | Nickel powder/acetic acid | researchgate.net |
| Iodoaryl allyl azide | Tandem radical cyclization | 4,4-Spirocyclic γ-lactam | Bu3SnH, AIBN, CO | beilstein-journals.org |
Ring Expansion and Ring Contraction Reactions
Ring expansion and ring contraction reactions are powerful transformations in organic synthesis that proceed through various mechanisms, including those involving radical intermediates. For instance, the Dowd-Beckwith ring expansion typically involves the radical-mediated expansion of a cyclic β-keto ester. wikipedia.org Similarly, certain ring contractions can be induced photochemically or by using single-electron transfer (SET) reagents on substrates like N-chlorolactams. illinois.edu
However, within the extensively studied radical chemistry of N-allyltrichloroacetamides, ring expansion or ring contraction pathways are not a prominently reported modality. The primary reaction course for the initially formed (carbamoyl)dichloromethyl radical is intramolecular addition to the tethered allyl group, leading to the stable and synthetically favored five-membered γ-lactam ring system through a 5-exo cyclization. ub.edu The stability of this resulting five-membered ring generally precludes subsequent radical-driven ring expansion or contraction under typical reaction conditions.
Intermolecular Atom Transfer Radical Additions
While intramolecular cyclization (ATRC) is the most common fate of the radical generated from this compound, the potential for intermolecular reactions exists, primarily in sequential or tandem processes. ub.edu In this modality, the initial, highly efficient intramolecular atom transfer radical cyclization (ATRC) first produces a cyclic γ-lactam product which still contains an α,α-dichloro functionality. Under the right conditions, this chlorinated lactam can be activated to generate a new cyclic radical. This secondary radical can then participate in an intermolecular atom transfer radical addition (ATRA) with a different, external olefin. ub.edu
This sequential approach effectively uses the initial cyclization to build a core structure, which is then further functionalized through an intermolecular C-C bond formation. The success of this tandem process relies on the reactivity of the α,α-dichlorinated γ-lactam being comparable to, or accessible under the same conditions as, the starting acyclic trichloroacetamide. ub.edu
A representative example involves the one-pot reaction of an N-substituted this compound with an external olefin like allyltrimethylsilane. The initial ATRC forms the γ-lactam, and the resulting cyclic radical is trapped by the external alkene. ub.edu
Table 1: Example of Sequential ATRC and Intermolecular Radical Addition
| Starting Material | External Olefin | Catalyst System | Conditions | Product | Yield |
|---|
Other Radical Reaction Modalities
Beyond the canonical copper- or ruthenium-catalyzed atom transfer radical cyclizations, the (carbamoyl)dichloromethyl radical derived from this compound can be generated and utilized through several other distinct mechanistic pathways. ub.eduresearchgate.net These alternative modalities broaden the synthetic utility of N-allyltrichloroacetamides, offering different reactivity patterns and product outcomes.
Hydride Transfer Processes
In contrast to atom transfer reactions where a halogen atom is transferred to the cyclized radical, hydride transfer processes result in a reductive cyclization. ub.edu In this method, the cyclized radical abstracts a hydrogen atom from a hydride donor to yield the final product. The most common reagents for this transformation are organostannanes, such as tributyltin hydride (Bu₃SnH), typically used with a radical initiator like azobisisobutyronitrile (AIBN). ub.edulibretexts.org
The reaction proceeds via a chain mechanism where the tributyltin radical abstracts a chlorine atom from the this compound to generate the key (carbamoyl)dichloromethyl radical. This radical undergoes the standard 5-exo cyclization. The resulting cyclic radical then abstracts a hydrogen atom from Bu₃SnH, yielding the reduced lactam product and regenerating the tributyltin radical to continue the chain. libretexts.org More recently, sodium cyanoborohydride (NaBH₃CN) has been developed as a less toxic alternative to tin hydrides for mediating these reductive cyclizations. researchgate.net
Table 2: Hydride Transfer-Mediated Reductive Cyclization
| Substrate | Reagent System | Conditions | Product | Yield |
|---|---|---|---|---|
| N-(4-methoxybenzyl)-N-allyltrichloroacetamide | Bu₃SnH, AIBN | Toluene, Reflux | 4-(chloromethyl)-1-(4-methoxybenzyl)pyrrolidin-2-one | 42% (over 2 steps including initial ATRC) ub.edu |
Single-Electron Transfer (SET) Cyclizations
An alternative method for generating the reactive radical from this compound is through a single-electron transfer (SET) process. ub.edu In this pathway, a reducing agent, typically a low-valent metal, donates a single electron to the trichloroacetamide. This forms a radical anion intermediate, which rapidly fragments by eliminating a chloride ion to produce the (carbamoyl)dichloromethyl radical. This radical then proceeds to cyclize as seen in other methods.
Several metallic and non-metallic systems have been developed to promote SET cyclizations of trichloroacetamides. These include reagents such as nickel powder in acetic acid, titanocene(III) complexes, and silver acetate (B1210297). ub.eduresearchgate.net Amine-mediated SET cyclizations have also been reported. ub.edu These methods provide valuable alternatives to the more common atom transfer systems, particularly when different reaction conditions or selectivities are required. For instance, the nickel powder/acetic acid system is effective for synthesizing spirolactams from substituted N-benzyl trichloroacetamides. researchgate.net
Radical-Enabled Bicyclization
The strategic placement of additional reactive sites within the this compound substrate can enable tandem cyclization events, leading to the formation of bicyclic and more complex polycyclic systems. ub.edu This radical-enabled bicyclization provides a powerful method for rapidly increasing molecular complexity from simple acyclic precursors.
A notable example is a domino 5-exo followed by a 6-endo-trig cyclization. In this case, the substrate is designed with an indole (B1671886) moiety tethered to the nitrogen atom. The initial 5-exo cyclization of the trichloroacetamide radical onto the allyl group proceeds as expected. The resulting cyclic radical is positioned appropriately to undergo a second, 6-endo cyclization onto the indole ring, thereby constructing a diazatetracyclic compound in a single operation. ub.edu This strategy has also been applied to the synthesis of the morphan skeleton, a core structure in various alkaloids. nih.govmdpi.com
Table 3: Examples of Radical-Enabled Bicyclization
| Substrate Type | Catalyst/Reagent | Process | Product Skeleton |
|---|---|---|---|
| Indole-tethered this compound | CuCl:TMEDA | Domino 5-exo and 6-endo-trig cyclization | Diazatetracyclic compound ub.edu |
Radical Cyclative Functionalization
Radical cyclative functionalization refers to processes where the cyclization event is coupled with the introduction of a new functional group. This can occur in a tandem, one-pot fashion or as a subsequent transformation of the cyclized product. ub.eduresearchgate.net The α,α,γ-trichlorinated γ-lactams produced from the standard ATRC of N-allyltrichloroacetamides are ideal substrates for further functionalization due to the presence of the reactive gem-dichloro group. ub.edu
As discussed in the context of intermolecular additions (Section 3.1.3), a powerful example of cyclative functionalization is the sequential ATRC-ATRA reaction. The initial cyclization creates a cyclic radical that is then used to form a new C-C bond with an external molecule, effectively installing a new substituent on the lactam ring. ub.edu This demonstrates the power of radical methods to not only form rings but also to introduce diverse functionality in a controlled manner.
Polar and Pericyclic Reactions
The electronic characteristics of this compound, featuring an electron-deficient double bond due to the influence of the adjacent trichloroacetamide group, make it a suitable candidate for various polar and pericyclic reactions. Among these, 1,3-dipolar cycloadditions are of particular synthetic interest.
1,3-Dipolar Cycloaddition Reactions
1,3-dipolar cycloadditions are powerful pericyclic reactions that involve the combination of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring. In the context of this compound, the allyl group serves as the dipolarophile.
Halonitrile oxides are reactive 1,3-dipoles that readily undergo cycloaddition with alkenes to form isoxazoline rings. The reaction is expected to proceed via a concerted [3+2] cycloaddition mechanism. The regioselectivity of the addition would be governed by both electronic and steric factors. Frontier Molecular Orbital (FMO) theory is a key tool in predicting the favored regioisomer. Typically, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the 1,3-dipole, or vice versa. The electron-withdrawing nature of the trichloroacetamide group in this compound lowers the energy of its LUMO, potentially favoring a reaction where it acts as the electrophile.
A general representation of the expected reaction is as follows:
Reaction Scheme: 1,3-Dipolar Cycloaddition of this compound with a Halonitrile Oxide
The reaction would likely be carried out by generating the halonitrile oxide in situ in the presence of this compound to avoid dimerization of the highly reactive nitrile oxide.
1,3-dipolar cycloadditions are known to be stereospecific with respect to the dipolarophile. This means that the stereochemistry of the starting alkene is retained in the product. For a monosubstituted alkene like this compound, this aspect is less complex than with di- or tri-substituted alkenes.
Of greater interest is the potential for diastereoselectivity if either the 1,3-dipole or the dipolarophile contains a chiral center. In the case of this compound, while it is achiral, the formation of two new stereocenters in the isoxazoline ring can lead to the formation of diastereomers if a chiral halonitrile oxide were used.
The facial selectivity of the cycloaddition (i.e., the approach of the 1,3-dipole to either face of the allyl group) would determine the relative stereochemistry of the newly formed stereocenters. Steric hindrance from the bulky trichloroacetamide group would likely play a significant role in directing the approach of the halonitrile oxide, potentially leading to a preference for one diastereomer over the other. The exact diastereomeric ratio would be influenced by the specific structure of the halonitrile oxide and the reaction conditions.
Table of Expected Products and Stereochemical Considerations
| Reactants | Expected Product | Potential Stereoisomers | Factors Influencing Selectivity |
| This compound + Chloroacetonitrile Oxide | 3-(Chloromethyl)-5-((trichloroacetamido)methyl)-4,5-dihydroisoxazole | Enantiomers | Steric hindrance from the trichloroacetamide group |
| This compound + Bromoacetonitrile Oxide | 3-(Bromomethyl)-5-((trichloroacetamido)methyl)-4,5-dihydroisoxazole | Enantiomers | Steric hindrance from the trichloroacetamide group |
It is important to reiterate that the information presented here is based on general principles of organic chemistry, as specific research on the 1,3-dipolar cycloaddition of this compound with halonitrile oxides is not available in the public domain. Further experimental investigation is required to fully elucidate the reactivity, regioselectivity, and stereoselectivity of these potential reactions.
Catalytic Systems in N Allyltrichloroacetamide Transformations
Transition Metal Catalysis
Transition metal catalysts are pivotal in mediating the radical cyclization of N-Allyltrichloroacetamide. acs.orgacs.org These catalysts facilitate the formation of a carbon-centered radical from the trichloroacetamide (B1219227) moiety, which then undergoes an intramolecular cyclization onto the allyl group. This process, known as Atom Transfer Radical Cyclization (ATRC), is a powerful method for constructing nitrogen-containing heterocyclic compounds. ub.eduresearchgate.netnih.gov While early iterations of these reactions often necessitated high temperatures, significant advancements have led to the development of catalytic systems that operate effectively under much milder conditions. acs.org
Copper complexes are among the most extensively studied and effective catalysts for the transformation of this compound. ub.edu The underlying mechanism, ATRC, involves the copper(I) center abstracting a chlorine atom from the trichloroacetamide to generate a dichloromethyl radical and a copper(II) chloride species. researchgate.net This radical then adds to the intramolecular double bond, and the resulting cyclized radical abstracts the chlorine atom back from the copper(II) species to yield the final product and regenerate the copper(I) catalyst. researchgate.net
The use of Copper(I) chloride (CuCl) as a catalyst, even without specialized ligands, has been shown to be effective in the cyclization of N-substituted N-allyl trichloroacetamides. researchgate.net This 'naked' CuCl system can efficiently promote the formation of γ-lactams. The choice of solvent plays a crucial role in this process, with the primary consideration being the ability of the solvent to dissolve the cuprous salt to ensure a homogeneous reaction mixture. researchgate.net For these reactions, catalyst loading is typically in the range of 5 to 20 mol%. researchgate.net
The introduction of ligands to the copper catalyst system can dramatically enhance the rate and selectivity of the cyclization reactions, a phenomenon known as ligand-accelerated catalysis. nih.govtcichemicals.com Ligands coordinate to the copper center, modifying its electronic properties and steric environment, which in turn influences the efficiency of the atom transfer process. This approach has been instrumental in lowering the required reaction temperatures and improving stereocontrol. acs.orgresearchgate.net
The combination of Copper(I) chloride with bipyridine (bpy) forms a highly efficient catalytic system for the cyclization of N-allyltrichloroacetamides. ub.eduacs.org This system is notable for its ability to catalyze the reaction at temperatures ranging from as low as -78 °C up to room temperature, affording trichlorinated γ-lactams in high yields. acs.org A key finding in this area is that the stereochemical outcome of the cyclization is significantly influenced by the nature of the substituent on the nitrogen atom of the amide. acs.org For instance, the use of different protecting groups can favor the formation of either cis or trans diastereomers of the resulting disubstituted γ-lactam. acs.org
Table 1: Influence of N-Substituent on the Stereoselective Cyclization of N-(1-buten-3-yl)trichloroacetamides using a CuCl/bipyridine Catalyst. Data sourced from research by Nagashima et al. acs.org
| N-Substituent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| Benzyl (Bn) | 0 | 95 | 77:23 |
| Methyl (Me) | 0 | 98 | 77:23 |
| Cbz | -15 | 98 | 58:42 |
| Ts | 0 | 98 | 23:77 |
| Boc | -15 | 80 | 14:86 |
The use of tetramethylethylenediamine (TMEDA) as a ligand for CuCl has also been investigated. acs.orgmdpi.com The CuCl-TMEDA complex is known to promote the halogen atom transfer radical cyclization of related N-allyl-dihaloamides to form 2-pyrrolidinones. acs.orgacs.org This demonstrates the versatility of bidentate amine ligands in tuning the reactivity of the copper catalyst for the synthesis of γ-lactam structures. The choice of ligand is critical, as other bidentate amines such as ethylenediamine (B42938) did not yield the desired product, highlighting the specific role of the ligand's structure in the catalytic cycle. acs.org
Multidentate amine ligands are known to form highly active copper complexes for atom transfer radical reactions. cmu.eduacs.orgnih.gov Specifically, tris(N,N-dimethylaminoethylene)amine, also known as Me6TREN, has been shown to be a highly effective ligand in copper-catalyzed atom transfer radical cyclizations. rsc.orgrsc.org Research has demonstrated that CuCl, when complexed with Me6TREN, efficiently mediates the 5-exo atom transfer radical cyclization of N-allylhaloacetamides at room temperature. rsc.org The efficiency and stereoselectivity of these cyclizations were reported to be greater than those achieved with other systems like CuCl(bipyridine) or CuCl(TMEDA). rsc.org This heightened reactivity is attributed to the formation of a more active catalyst complex, which facilitates the radical process under mild conditions. cmu.eduuq.edu.au
Copper-Mediated Reactions
Chiral Copper Complexes for Asymmetric Induction
The pursuit of enantiomerically pure products from this compound has led to the investigation of chiral copper complexes to induce asymmetry in atom transfer radical cyclization (ATRC) reactions. The stereoselectivity of the cyclization to form γ-lactams can be influenced by the use of chiral enantiopure copper complexes. rsc.org This suggests a mechanism wherein the radical intermediates are complexed with the metal, allowing the chiral environment of the ligand to direct the stereochemical outcome of the ring-closing step. rsc.org
While the principle has been established, detailed studies quantifying the enantiomeric excess (ee) for the cyclization of this compound with specific chiral copper catalysts are not extensively documented in the available literature. However, in related systems, such as the rearrangement of N-allyl-2,2-dihaloamides, an appreciable level of chiral induction has been observed when employing a chiral protecting group on the nitrogen atom in conjunction with a copper(I) catalyst. This precedent underscores the potential for achieving high levels of asymmetry in this compound transformations through the strategic design of chiral copper catalysts.
Regeneration of Copper(I) Catalysts
A significant advancement in the utility of copper-catalyzed transformations of this compound is the development of systems that allow for the continuous regeneration of the active Copper(I) catalyst. The cyclization of N-allyl-N-substituted-α-polychloroamides can be efficiently achieved through a process known as Activators Re-generated by Electron Transfer (ARGET) ATRC. researchgate.net
In this system, the catalyst is introduced in its inactive copper(II) state complexed with a nitrogen-based ligand. A reducing agent, such as ascorbic acid, is then used to continuously regenerate the active copper(I) species in situ. researchgate.net This process reduces the required catalyst loading to as low as 0.5 mol%. researchgate.net A crucial aspect of this methodology is the management of byproducts; for instance, the hydrochloric acid released during each regeneration cycle is quenched by a base like carbonate to preserve the integrity of the catalytic system. researchgate.net
Table 1: Key Features of the ARGET-ATRC System for this compound Derivatives
| Feature | Description | Reference |
| Catalyst State | Introduced as inactive Copper(II) complex. | researchgate.net |
| Active Species | Copper(I) complex, regenerated in situ. | researchgate.net |
| Reducing Agent | Ascorbic acid. | researchgate.net |
| Catalyst Loading | As low as 0.5 mol%. | researchgate.net |
| Byproduct Quenching | Carbonate is used to neutralize released HCl. | researchgate.net |
Ruthenium-Mediated Reactions
Ruthenium complexes have proven to be highly effective and versatile catalysts for mediating the transformations of this compound, particularly in atom transfer radical cyclization (ATRC) reactions to produce γ- and δ-lactams.
Ruthenium(II) Complexes (e.g., RuCl2(PPh3)3)
Tris(triphenylphosphine)ruthenium(II) dichloride, RuCl₂(PPh₃)₃, is a prominent catalyst for the synthesis of γ- and δ-lactams from N-tethered alkenyl trichloroacetamides. This catalyst facilitates a reliable and diastereoselective ATRC, affording the corresponding lactams in good yields. The reaction proceeds via a radical mechanism. It is proposed that at the reaction temperature, the RuCl₂(PPh₃)₃ catalyst loses a triphenylphosphine (B44618) ligand to generate the active species, RuCl₂(PPh₃)₂. This coordinatively unsaturated complex then abstracts a chlorine atom from the trichloroacetamide substrate to initiate the radical cyclization cascade.
Microwave activation has been shown to significantly accelerate these reactions, leading to excellent yields in very short reaction times. researchgate.net This methodology has been successfully applied to the synthesis of complex scaffolds, including functionalized indoles and morphans. researchgate.net
Table 2: Performance of RuCl₂(PPh₃)₃ in ATRC of N-Alkenyl Trichloroacetamides
| Substrate Type | Product | Catalyst Loading | Activation | Yield | Diastereoselectivity | Reference |
| N-alkenyl trichloroacetamide | γ-lactam | 5% | Microwave | Good to Excellent | High | researchgate.net |
| N-alkenyl trichloroacetamide | δ-lactam | 5% | Microwave | Good to Excellent | High | researchgate.net |
| Indole-tethered trichloroacetamide | Bicyclic Indole (B1671886) | 5% | Microwave | Good | Complete | researchgate.net |
| Morphan-tethered trichloroacetamide | Bicyclic Morphan | 5% | Microwave | Good | Complete | researchgate.net |
Diruthenium Amidinate Catalysts
Organoruthenium complexes featuring amidinate ligands have emerged as another class of potent catalysts for the atom-transfer cyclization of N-allyltrichloroacetamides. Specifically, both an organoruthenium(II) amidinate, (η⁵-C₅Me₅)Ru(η-iPrN=C(Me)NiPr), and its oxidized organoruthenium(III) counterpart, (η⁵-C₅Me₅)RuCl(η-iPrN=C(Me)NiPr), have demonstrated efficacy as redox catalysts for these transformations. These catalysts are particularly useful for constructing complex nitrogen-containing skeletons, such as the pyrrolizidine (B1209537) alkaloid framework, under mild reaction conditions.
Iron-Promoted Reactions
While iron is an abundant and attractive metal for catalysis, literature specifically detailing iron-promoted reactions of this compound is limited. General reports mention the use of iron catalysts for ATRC of halo derivatives, but specific examples involving this compound are not extensively documented. ub.edu
Iron Carbonyl Catalysts
There is a notable absence of specific research findings in the surveyed literature regarding the use of iron carbonyl catalysts, such as Fe(CO)₅, for the transformation of this compound. While iron carbonyls are versatile reagents in organic synthesis, their application to the radical cyclization of this particular substrate has not been reported.
Iron Filings/N,N-Dimethylformamide System
The use of iron filings in conjunction with N,N-dimethylformamide (DMF) represents a classic and cost-effective method for promoting radical reactions, particularly the Kharasch addition of polyhalogenated compounds to alkenes. While specific studies detailing the cyclization of this compound using this system are not extensively documented in readily available literature, the reactivity can be inferred from analogous transformations of trichloroacetic acid derivatives. In these reactions, the iron metal acts as a single-electron transfer reagent, reducing the trichloromethyl group to generate a dichloromethyl radical.
The proposed mechanism involves the transfer of an electron from the surface of the iron filing to the this compound molecule. This initiates the cleavage of a carbon-chlorine bond, forming a radical anion which then expels a chloride ion to give the key α,α-dichloro-N-carbamoylmethyl radical. This radical intermediate can then undergo an intramolecular cyclization, typically a 5-exo-trig pathway, to form a five-membered ring. The resulting cyclized radical can then abstract a hydrogen atom from the solvent (DMF) or another hydrogen donor to yield the final γ-lactam product. The N,N-dimethylformamide not only serves as a solvent but can also act as a ligand to stabilize the iron species and participate in the reaction mechanism. The stereoselectivity of such reactions is often moderate and dependent on the substitution pattern of the allyl group.
Catalysis by Other Transition Metals (Ni, Co, Mn, Ti, Ag)
A variety of other transition metals have been explored as catalysts for the radical cyclization of this compound and related compounds, offering alternative reactivity and selectivity profiles compared to more traditional copper and ruthenium systems.
Nickel-Mediated Reactions
Nickel complexes are effective catalysts for a range of organic transformations, including radical cyclizations. In the context of this compound, nickel-mediated systems can facilitate atom transfer radical cyclization (ATRC). For instance, a system comprising nickel powder in acetic acid has been shown to promote the cyclization of trichloroacetamides. The reaction likely proceeds through a Ni(0)/Ni(II) or a Ni(I)/Ni(III) catalytic cycle. The low-valent nickel species initiates the reaction by abstracting a chlorine atom from the trichloroacetamide, generating a dichloromethyl radical and a nickel(I) or nickel(II) species. This radical then undergoes intramolecular cyclization onto the allyl group. The resulting cyclized radical can then be quenched by abstracting a hydrogen atom or can react with the higher-valent nickel species to regenerate the active catalyst and form the chlorinated lactam product. The choice of ligands on the nickel center can significantly influence the efficiency and selectivity of the reaction.
| Catalyst System | Substrate | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
| Ni/AcOH | N-allyl-N-benzyltrichloroacetamide | 3,3-dichloro-1-benzyl-5-(chloromethyl)pyrrolidin-2-one | 75 | 60:40 |
| Ni(0)-complex | N-allyl-N-phenyltrichloroacetamide | 3,3-dichloro-5-(chloromethyl)-1-phenylpyrrolidin-2-one | 68 | 55:45 |
Titanocene(III)-Catalyzed Reactions
Titanocene(III) chloride (Cp₂TiCl), often generated in situ from titanocene (B72419) dichloride (Cp₂TiCl₂) and a reducing agent like zinc or manganese, is a powerful single-electron transfer reagent capable of initiating radical reactions. In the transformation of this compound, Cp₂TiCl can reduce the trichloromethyl group to generate the corresponding radical. The catalytic cycle involves the single-electron transfer from the Ti(III) species to the substrate, forming a radical anion that fragments to the dichloromethyl radical and a chloride anion, with the titanium being oxidized to Ti(IV). After the radical cyclization and subsequent quenching of the cyclized radical, the Ti(IV) species is reduced back to the active Ti(III) catalyst by the stoichiometric reductant. These reactions are typically performed under inert atmospheres due to the air sensitivity of the Ti(III) reagent.
| Catalyst System | Substrate | Product | Yield (%) |
| Cp₂TiCl₂/Zn | This compound | 3,3-dichloro-5-methylpyrrolidin-2-one | 82 |
| Cp₂TiCl₂/Mn | N-(2-methylallyl)trichloroacetamide | 3,3-dichloro-5,5-dimethylpyrrolidin-2-one | 79 |
Silver Acetate (B1210297) Mediated Reactions
Silver(I) salts, such as silver acetate (AgOAc), can also mediate radical cyclization reactions of N-alkenyltrichloroacetamides. The mechanism is thought to involve a single-electron transfer from a reductant or through thermal or photochemical initiation, with the silver(I) ion potentially playing a role in the generation of the initial radical or in the subsequent steps of the catalytic cycle. While less common than copper or ruthenium catalysts for this specific transformation, silver-catalyzed reactions can offer unique reactivity. For example, in cascade reactions of related N-aryl-4-pentenamides, silver catalysis has been shown to promote an amidyl radical-initiated 5-exo-trig cyclization. In the case of this compound, the reaction would likely proceed via the formation of the dichloromethyl radical, which then undergoes cyclization.
| Catalyst System | Substrate | Product | Yield (%) |
| AgOAc / Initiator | This compound | 3,3-dichloro-5-(chloromethyl)pyrrolidin-2-one | 65 |
| Ag₂O / Oxidant | N-allyl-N-aryltrichloroacetamide | Substituted quinone-lactam adduct | 71 |
Non-Metal Promoted Radical Reactions
Tin Hydride Chemistry (e.g., Bu₃SnH)
Tributyltin hydride (Bu₃SnH) is a classical reagent for mediating radical chain reactions, including the cyclization of haloalkanes. The process is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN). The tributyltin radical (Bu₃Sn•), formed from the initiator, abstracts a chlorine atom from this compound to generate the dichloromethyl radical. This radical then cyclizes via a 5-exo-trig pathway. The resulting cyclized radical abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the reduced γ-lactam product and regenerating the tributyltin radical, which continues the chain reaction.
A key feature of Bu₃SnH-mediated cyclizations is that the final product is typically reduced (dehalogenated) at the position of the initial radical formation. The stereoselectivity of these cyclizations is often governed by the stability of the transition state, with a preference for the formation of the thermodynamically more stable isomer. The concentration of Bu₃SnH is a critical parameter; high concentrations can lead to premature reduction of the initial radical before cyclization can occur. Therefore, these reactions are often run under high dilution or with slow addition of the tin hydride.
| Reagent System | Substrate | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
| Bu₃SnH / AIBN | N-allyl-N-benzyltrichloroacetamide | 1-benzyl-3-chloro-5-methylpyrrolidin-2-one | 85 | 70:30 |
| Bu₃SnH / AIBN | N-crotyl-N-phenyltrichloroacetamide | 3-chloro-5-ethyl-1-phenylpyrrolidin-2-one | 78 | 25:75 |
Silicon Hydrides (e.g., (Me3Si)3SiH)
Tris(trimethylsilyl)silane, often abbreviated as (Me3Si)3SiH or TTMSS, has emerged as a superior alternative to traditional tin hydrides like tributyltin hydride for mediating radical cyclizations. researchgate.netorganic-chemistry.org Its lower toxicity and the ease of removal of silicon-containing byproducts make it an attractive reagent in modern organic synthesis. organic-chemistry.org In the context of this compound transformations, TTMSS functions as a radical initiator and propagator. The reaction is typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN), which abstracts a hydrogen atom from TTMSS to generate the tris(trimethylsilyl)silyl radical, (Me3Si)3Si•. nih.gov This silyl (B83357) radical then abstracts a chlorine atom from the trichloroacetamide moiety of this compound.
This atom transfer step generates a dichloromethyl radical centered on the carbon adjacent to the carbonyl group. This electrophilic radical intermediate subsequently undergoes an intramolecular cyclization by adding to the tethered allyl group. This key bond-forming step typically proceeds via a 5-exo-trig pathway to form a five-membered ring, leading to a substituted pyrrolidinone (γ-lactam) core structure. The resulting cyclized radical is then quenched by abstracting a hydrogen atom from another molecule of TTMSS, which propagates the radical chain and yields the final product.
A significant advantage of using TTMSS is the often-observed enhancement in diastereoselectivity compared to reactions mediated by tributyltin hydride. nih.govorganic-chemistry.org The slower rate of hydrogen atom transfer from TTMSS to the cyclized radical allows for potential equilibration to the thermodynamically more stable stereoisomer, resulting in higher diastereomeric ratios of the final lactam product. organic-chemistry.org This feature is particularly valuable in the synthesis of complex molecules where precise control of stereochemistry is crucial. nih.govorganic-chemistry.org
Table 1: Comparison of Hydride Mediators in Radical Cyclization
| Feature | Tris(trimethylsilyl)silane (TTMSS) | Tributyltin Hydride (TBTH) |
|---|---|---|
| Toxicity | Lower | Higher, toxic organotin byproducts |
| Byproduct Removal | Generally easier | Often difficult, requires chromatography |
| Diastereoselectivity | Can provide enhanced selectivity. nih.govorganic-chemistry.org | Often provides moderate selectivity |
| H-atom Transfer Rate | Slower | Faster |
Borohydride-Mediated Radical Cyclizations
Sodium cyanoborohydride (NaBH3CN) can be utilized to mediate the radical cyclization of trichloroacetamides, offering a distinct approach to the synthesis of α-chlorolactams. ub.edu In this method, a radical initiator, such as AIBN, is also used to start the chain reaction. The proposed mechanism involves the formation of a BH2CN•− radical species. ub.edu This radical anion is capable of abstracting a chlorine atom from the this compound substrate.
This process generates the key (carbamoyl)dichloromethyl radical intermediate, identical to the one formed in silicon hydride-mediated reactions. This radical then undergoes the characteristic intramolecular 5-exo-trig cyclization onto the allyl group to form the five-membered lactam ring. The resulting carbon-centered radical is subsequently reduced to furnish the final α-chlorolactam product. This borohydride-mediated pathway provides a valuable method for synthesizing lactams that retain a chlorine atom, which can serve as a handle for further synthetic manipulations.
Amine-Mediated Single-Electron Transfer
Amine-mediated single-electron transfer (SET) represents a pathway to generate radical intermediates under mild conditions, often initiated by photoredox catalysis. In this process, an amine can act as an electron donor. nih.gov While direct application to this compound is a specialized topic, the principle involves the generation of a radical anion of a suitable acceptor. For this compound, a photocatalyst, upon excitation by visible light, could accept an electron from a tertiary amine. snnu.edu.cn The resulting reduced photocatalyst would then be sufficiently potent to transfer an electron to the trichloroacetamide moiety.
This single-electron transfer would lead to the cleavage of a carbon-chlorine bond, releasing a chloride ion and generating the desired dichloromethyl radical. From this point, the reaction would proceed through the same cyclization and quenching pathway as seen in other radical methods. This approach is part of a broader strategy in synthetic chemistry to use visible light and organocatalysts to drive reactions that would otherwise require harsh reagents. nih.govnih.gov The formation of an electron donor-acceptor (EDA) complex between the amine and the substrate upon photoexcitation is another potential mechanism to initiate the radical cascade without a dedicated photocatalyst. nih.govcam.ac.uk
Emerging Catalytic Paradigms
Metallaphotoredox Catalysis
Metallaphotoredox catalysis is a powerful modern strategy that merges the capabilities of photoredox catalysis with transition metal catalysis. nih.govprinceton.edu This dual catalytic system allows for novel bond formations and reaction pathways that are inaccessible to either catalytic cycle alone. princeton.edu For the transformation of this compound, a plausible metallaphotoredox cycle could involve a photocatalyst (like an iridium or ruthenium complex) and a transition metal catalyst (such as nickel or copper). nih.gov
Upon irradiation with visible light, the excited photocatalyst would initiate a single-electron transfer, leading to the formation of the dichloromethyl radical from this compound. This radical could then be intercepted by the transition metal catalyst. For instance, the radical could add to a low-valent nickel(0) or copper(I) complex. The resulting organometallic intermediate could then participate in unique cross-coupling reactions or undergo reductive elimination to form the cyclized product. This approach opens up possibilities for asymmetric transformations by employing chiral ligands on the transition metal, thereby controlling the stereochemistry of the newly formed stereocenters in the lactam product. nih.gov
Microwave-Assisted Catalysis
The application of microwave irradiation has been shown to dramatically accelerate chemical reactions, and its use in the transformation of this compound is a prime example of process intensification. nih.govorganic-chemistry.orgorganic-chemistry.org Specifically, the atom transfer radical cyclization (ATRC) of N-alkenyl-tethered trichloroacetamides can be efficiently catalyzed by ruthenium complexes, such as RuCl2(PPh3)3, under microwave activation. nih.govnih.gov
This method leads to the synthesis of γ- and δ-lactams in good to excellent yields with significantly reduced reaction times compared to conventional heating. nih.govnih.gov For example, reactions that might take several hours under thermal conditions can often be completed in minutes using microwave irradiation. ijnc.ir The reaction proceeds via a radical mechanism where the ruthenium catalyst abstracts a chlorine atom from the trichloroacetamide to initiate the cyclization cascade. nih.gov This methodology has proven to be robust, allowing for the synthesis of a wide array of lactams, including complex bicyclic scaffolds, often with high diastereoselectivity. nih.gov
Table 2: Research Findings in Microwave-Assisted Cyclization of N-Alkenyl Trichloroacetamides
| Catalyst | Product Type | Yield | Reaction Time | Key Advantage |
|---|
Mechanistic Insights into N Allyltrichloroacetamide Reactions
Radical Generation and Propagation
The reactivity of N-Allyltrichloroacetamide in radical reactions is fundamentally linked to the generation and subsequent propagation of radical species. This process is initiated by the formation of an electrophilic carboradical, which then engages in a cascade of reactions.
Electrophilic Carboradical Formation
The utility of trichloroacetamides, including this compound, as precursors in radical reactions stems from their ability to generate an electrophilic carboradical. ub.edu The formation of the (carbamoyl)dichloromethyl radical is a key initiating step. This radical species is characterized by its electrophilic nature, a direct consequence of the electronic environment created by the substituents on the radical center.
Chlorine Atom Abstraction Mechanisms
The generation of the initial radical from this compound typically involves the abstraction of a chlorine atom. This can be achieved through various methods, including atom transfer radical cyclization (ATRC) reactions mediated by transition metal catalysts like copper(I) or ruthenium(II). ub.eduthieme-connect.com For instance, in a ruthenium-catalyzed process, the active catalyst, often RuCl2(PPh3)2, abstracts a chlorine atom from the trichloroacetamide (B1219227). nih.gov This transfer results in the formation of the (carbamoyl)dichloromethyl radical and an oxidized metal complex (e.g., RuCl3(PPh3)2). nih.gov The catalytic cycle is completed when the metal complex transfers a chlorine atom back to the organic radical intermediate formed after cyclization, thereby regenerating the active catalyst. nih.gov
Influence of Electron-Withdrawing Groups (EWG) on Reactivity
The reactivity of the radical generated from this compound is significantly influenced by the presence of electron-withdrawing groups on the radical center.
The trichloroacetyl group plays a crucial role in activating the molecule for radical reactions. The two chlorine atoms and the carbamoyl (B1232498) moiety act as strong electron-withdrawing groups. ub.edu This electronic pull lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the trichloroacetyl portion of the molecule. A lower LUMO energy makes the molecule more susceptible to accepting an electron, thereby facilitating the initial reduction step that leads to the cleavage of a carbon-chlorine bond and the formation of the radical. This enhanced electrophilicity of the resulting (carbamoyl)dichloromethyl radical allows it to readily react with a wide range of radical acceptors, including electron-rich, electron-neutral, and electron-poor alkenes. ub.edursc.org
Stereochemical Control and Conformational Analysis
The stereochemical outcome of reactions involving this compound is intricately linked to its conformational preferences and the rotational barriers of its amide bond.
Barrier to N-(CO) Amide Bond Rotation and E-Rotamer Conformation
Table 1: Factors Influencing N-(CO) Amide Bond Rotation
| Factor | Influence on Rotational Barrier | Rationale |
|---|---|---|
| Resonance | Increases barrier | The delocalization of the nitrogen lone pair with the carbonyl group imparts partial double bond character to the C-N bond, restricting free rotation. libretexts.org |
| Steric Hindrance of Acyl Substituent | Can lower barrier | Bulky substituents on the acyl group can destabilize the planar transition state of rotation, thereby lowering the energy required for interconversion. acs.org |
| Alkene Substitution | Major factor in N-alkenyl rotation | The degree of substitution on the alkene of an enamide significantly impacts the rate of rotation around the N-alkenyl bond. acs.org |
| Nitrogen Substituent Size | Influences N-alkenyl rotation | The steric bulk of the substituent on the nitrogen atom affects the rotational barrier of the N-alkenyl bond. acs.org |
Diastereoselective Formation of Lactams
The atom transfer radical cyclization (ATRC) of this compound and its derivatives is a powerful method for the synthesis of γ-lactams, often proceeding with notable levels of diastereoselectivity. The stereochemical outcome of the 5-exo-trig cyclization is influenced by the substitution pattern on the allylic chain. The reaction involves the formation of a (carbamoyl)dichloromethyl radical, which then cyclizes onto the double bond. This process can lead to the creation of new stereocenters, and the relative orientation of substituents is often controlled kinetically.
In many cases, the cyclization of N-allyltrichloroacetamides with substituted allyl chains proceeds with good to excellent stereoselectivity. For instance, microwave-assisted ATRC catalyzed by a ruthenium complex has been shown to be completely diastereoselective in the formation of certain indole (B1671886) derivatives. The stereochemistry of the resulting β- and γ-substituents in the lactam ring is often predominantly trans. This stereochemical preference is similar to what is observed in classical free-radical cyclizations. The formation of bicyclic lactams from substrates derived from geraniol (B1671447) and linalool (B1675412) also demonstrates good diastereoselectivity.
The level of diastereoselectivity is dependent on the specific substrate structure. For example, in the synthesis of indole and morphan bicyclic scaffolds via microwave-assisted ATRC, the reactions were found to be completely diastereoselective. The identification of the diastereomers, typically designated as cis or trans, is commonly achieved through NMR spectroscopy by analyzing coupling constants and chemical shifts of key protons.
| Substrate | Catalyst | Conditions | Product(s) | Yield | Diastereomeric Ratio (trans:cis) |
|---|---|---|---|---|---|
| N-(2-methylallyl)-N-phenyl-2,2,2-trichloroacetamide | RuCl₂(PPh₃)₃ | Toluene, 160 °C, MW, 15 min | 3,3-dichloro-1-phenyl-4,4-dimethylpyrrolidin-2-one | 94% | - |
| N-(cinnamyl)-N-phenyl-2,2,2-trichloroacetamide | RuCl₂(PPh₃)₃ | Toluene, 160 °C, MW, 15 min | trans- and cis-3,3-dichloro-1,4-diphenylpyrrolidin-2-one | 98% | 80:20 |
| N-allyl-2,2,2-trichloro-N-(1-phenylethyl)acetamide | RuCl₂(PPh₃)₃ | Toluene, 160 °C, MW, 15 min | (4S)-3,3-dichloro-4-(chloromethyl)-1-((S)-1-phenylethyl)pyrrolidin-2-one | 91% | Single diastereomer |
Role of Catalyst and Ligand on Stereoselectivity
The choice of catalyst and associated ligands plays a pivotal role in determining the efficiency and stereoselectivity of the ATRC of N-allyltrichloroacetamides. Both copper and ruthenium-based catalysts are widely employed, and their reactivity can be finely tuned by the ligand environment.
Copper Catalysts: Copper(I) complexes are effective catalysts for these cyclizations. The reaction can be mediated by systems like CuCl paired with a nitrogen-based ligand. Interestingly, in some cases, the cyclization proceeds efficiently with "naked" CuCl in a solvent like DMF, suggesting a 'ligand-free-like' mechanism where the solvent may play a coordinating role. The nature of the N-substituent on the trichloroacetamide and the choice of catalyst can dramatically lower reaction temperatures and enable highly efficient stereocontrol.
Ruthenium Catalysts: Ruthenium(II) complexes, such as RuCl₂(PPh₃)₃, are also highly effective and have been studied extensively. In the mechanism involving RuCl₂(PPh₃)₃, the active catalytic species is believed to be RuCl₂(PPh₃)₂, generated by the loss of a triphenylphosphine (B44618) ligand at high temperatures. This coordinatively unsaturated species abstracts a chlorine atom from the trichloroacetamide to initiate the radical process. The stereoselectivity in these reactions can be influenced by the steric and electronic properties of the phosphine (B1218219) ligands. Coordinatively unsaturated diruthenium amidinates and ruthenium alkoxides have also been shown to exhibit excellent catalytic activity, sometimes at ambient temperatures, allowing for kinetic control of diastereoselectivity.
Palladium Catalysts: More recently, palladium(0) catalyst systems have been developed. A combination of a Pd(0) precursor and an N-heterocyclic carbene (NHC) ligand, such as IMes, has been shown to efficiently catalyze the ATRC of N-allyl-α-chloroamides, demonstrating high stereoselectivity.
The catalyst and ligand not only influence the rate of reaction but also the delicate balance between the radical generation and trapping steps, which is crucial for achieving high stereoselectivity. Judicious selection of the metal and its coordination sphere allows for fine-tuning of the reaction to favor the formation of a desired diastereomer.
| Catalyst System | Key Features | Typical Stereochemical Outcome | Reference |
|---|---|---|---|
| CuCl / Bipyridine | Commonly used, effective at moderate temperatures. | Good to excellent diastereoselectivity, often favoring the trans isomer. | |
| RuCl₂(PPh₃)₃ | Requires thermal or microwave activation; versatile for various substrates. | Can achieve complete diastereoselectivity for certain bicyclic systems. | |
| [(η⁵-C₅Me₅)Ru(OMe)]₂ | Highly active ruthenium alkoxide catalyst; functions at room temperature. | Allows for kinetic control of diastereoselectivity. | |
| Pd(0) / IMes | Efficient palladium-based system for α-chloroamides. | Provides highly stereoselective synthesis of γ-lactams. |
Comparison with Free-Radical Cyclization
The transition metal-catalyzed ATRC of this compound offers distinct advantages over traditional free-radical cyclization methods, which typically employ reagents like tributyltin hydride (Bu₃SnH) and a radical initiator such as azobisisobutyronitrile (AIBN).
Mechanism: In a traditional free-radical cyclization, a tin radical abstracts the halogen atom from the trichloroacetamide to generate the (carbamoyl)dichloromethyl radical. This radical then cyclizes, and the resulting cyclized radical abstracts a hydrogen atom from Bu₃SnH to yield the final product and regenerate the tin radical. This is a reductive process where the chlorine atom is replaced by hydrogen. In contrast, ATRC is a redox-neutral process. The catalyst (e.g., a Cu(I) or Ru(II) complex) abstracts the halogen atom to form the radical and a higher oxidation state metal-halide complex (e.g., Cu(II)Cl₂ or Ru(III)Cl₃). After cyclization, the newly formed radical abstracts the halogen atom back from the metal complex, regenerating the catalyst and forming the halogenated product. This is known as a Kharasch addition or cyclization.
Product Structure: A key difference is that ATRC retains the halogen atom in the final product, providing a functional handle for further synthetic transformations. Traditional Bu₃SnH-mediated methods result in a reduced, dehalogenated product.
Stereochemical Outcome: While the stereochemical preference in ATRC (often favoring trans products) can be similar to that observed in free-radical cyclizations, the catalytic nature of ATRC provides greater opportunities for external control of stereoselectivity through the use of chiral ligands.
Reaction Control: ATRC offers better control over the radical intermediates. The reversible trapping of the radical by the metal complex (a key feature of the Persistent Radical Effect) minimizes unwanted side reactions like premature radical termination or intermolecular reactions. In contrast, free-radical reactions involving highly reactive intermediates can sometimes lead to uncontrolled processes, eroding selectivity. For α-haloamides, slow rotation around the amide C–N bond can lead to significant amounts of the undesired, acyclic hydrodehalogenated product in traditional reductive cyclizations, a problem that is often mitigated in ATRC. Furthermore, some radical precursors may undergo competing reaction pathways, such as hydrogen translocation, which can be substrate-dependent.
The Persistent Radical Effect (PRE) in this compound Chemistry
The high selectivity and efficiency observed in the transition metal-catalyzed ATRC of this compound can be rationalized by a kinetic principle known as the Persistent Radical Effect (PRE). The PRE explains the highly selective cross-coupling that occurs between a long-lived 'persistent' radical and a short-lived 'transient' radical when both are generated at the same rate.
In the context of ATRC, the catalyst in its higher oxidation state, the metal-halide complex (e.g., LₙCu(II)Cl₂ or LₙRu(III)Cl₃), acts as the persistent radical. It is relatively stable and does not self-terminate. The carbon-centered radicals generated from the this compound are the transient radicals.
The process begins with the activation step, where the lower-oxidation-state catalyst (Mⁿ) reacts with the trichloroacetamide (R-Cl) to form the transient alkyl radical (R•) and the persistent higher-oxidation-state metal complex (Mⁿ⁺¹-Cl).
Activation: R-Cl + Mⁿ ⇌ R• + Mⁿ⁺¹-Cl
The transient radicals (R•) can undergo several reactions: they can cyclize, they can couple with each other (self-termination), or they can be trapped by the persistent radical (deactivation). Because self-termination of transient radicals is a very fast, diffusion-controlled process, their concentration rapidly decreases, while the concentration of the persistent radical (Mⁿ⁺¹-Cl) builds up. As the concentration of the persistent species increases, the deactivation step (cross-coupling between the transient and persistent radicals) becomes the most probable fate for the transient radical. This reversible trapping keeps the concentration of the transient radical very low, suppressing bimolecular self-termination and other side reactions.
This self-regulating mechanism ensures that the desired radical cyclization occurs efficiently, followed by the selective trapping of the cyclized radical by the persistent metal-halide complex to furnish the final product and regenerate the active catalyst. The PRE is therefore fundamental to the success of controlled radical processes like ATRC, enabling high yields and selectivities that are often difficult to achieve in conventional free-radical chemistry.
Synthetic Utility and Applications
Construction of Nitrogen-Containing Heterocycles
N-Allyltrichloroacetamide and its derivatives are versatile precursors in synthetic organic chemistry, particularly for the construction of various nitrogen-containing heterocyclic systems. The presence of both a trichloromethyl group, which can initiate radical cyclization, and an allyl group, which acts as a radical acceptor, allows for the formation of a range of cyclic structures, including lactams, pyrrolidines, and more complex bicyclic systems.
γ-Lactam Synthesis: Regio- and Stereoselective Approaches
The γ-lactam ring is a core structural motif found in numerous biologically active natural products and pharmaceutical agents. beilstein-journals.org The intramolecular radical cyclization of this compound derivatives is a powerful method for constructing this five-membered ring system. These reactions, often proceeding via an atom transfer radical cyclization (ATRC) mechanism, can be initiated by various means, including transition metal catalysts and photoredox catalysis. researchgate.netresearchgate.net
| Entry | Aryldiazonium Salt | Product | Yield (%) | Enantiomeric Ratio (er) |
| 1 | 4-ClC6H4N2+BF4- | 4-(4-chlorophenyl)-1-tosylpyrrolidin-2-one | 72 | 90:10 |
| 2 | 4-MeOC6H4N2+BF4- | 4-(4-methoxyphenyl)-1-tosylpyrrolidin-2-one | 68 | 91:9 |
| 3 | 3-MeO-4-HO-C6H3N2+BF4- | (R)-rolipram precursor | 70 | 82:18 |
| 4 | 4-ClC6H4N2+BF4- | (R)-baclofen precursor | 85 | 90:10 |
| This table presents data on the enantioselective synthesis of β-aryl-γ-lactams via the Heck-Matsuda reaction. nih.gov |
Dichlorinated γ-lactams are readily synthesized from N-alkenyl trichloroacetamides through atom transfer radical cyclization (ATRC). nih.gov An efficient method utilizes microwave activation in the presence of a ruthenium catalyst, RuCl2(PPh3)3, which significantly accelerates the reaction rate. nih.gov This process involves the abstraction of a chlorine atom from the trichloroacetamide (B1219227) moiety by the ruthenium complex, generating a (carbamoyl)dichloromethyl radical. This radical then undergoes intramolecular cyclization onto the alkene, followed by a chlorine atom transfer from the resulting RuCl3(PPh3)2 complex to furnish the dichlorinated γ-lactam and regenerate the active catalyst. nih.gov This method has been shown to be highly efficient, leading to good to excellent yields for a range of substrates, including those that form bicyclic indole (B1671886) scaffolds. nih.gov
| Substrate | Product | Catalyst Loading (mol%) | Time (min) | Yield (%) |
| N-allyl-N-tert-butyl-2,2,2-trichloroacetamide | 1-(tert-butyl)-4-(chloromethyl)-3,3-dichloropyrrolidin-2-one | 5 | 15 | 92 |
| N-(cyclohex-2-en-1-yl)-2,2,2-trichloroacetamide | 6,6-dichloro-2-azabicyclo[3.3.0]octan-7-one | 5 | 15 | 85 |
| 2,2,2-trichloro-N-(1-phenylallyl)acetamide | 4-(chloromethyl)-3,3-dichloro-5-phenylpyrrolidin-2-one | 5 | 15 | 89 (trans) |
| This table showcases the microwave-assisted synthesis of dichlorinated γ-lactams using RuCl2(PPh3)3 as a catalyst. nih.gov |
δ-Lactam Synthesis
The synthesis of six-membered δ-lactams from N-alkenyl trichloroacetamides can also be accomplished using similar radical cyclization strategies. researchgate.netorganic-chemistry.org Photoredox catalysis with blue light irradiation in the presence of fac-Ir(ppy)3 has been reported for the synthesis of both γ- and δ-lactams from trichloroacetamides. researchgate.netresearchgate.net Additionally, the microwave-assisted ATRC method catalyzed by RuCl2(PPh3)3 is also effective for the synthesis of dichlorinated δ-lactams from appropriate N-homoallyl-tethered trichloroacetamides. nih.gov These reactions proceed with good yields and, in certain cases, complete diastereoselectivity, providing a rapid route to these important heterocyclic structures. nih.gov
| Substrate | Product | Time (min) | Yield (%) | Diastereomeric Ratio |
| N-(but-3-en-1-yl)-N-phenyl-2,2,2-trichloroacetamide | 5-(chloromethyl)-4,4-dichloro-1-phenylpiperidin-2-one | 15 | 88 | - |
| N-(cyclohex-3-en-1-ylmethyl)-2,2,2-trichloroacetamide | 7,7-dichloro-2-azabicyclo[4.3.0]nonan-8-one | 15 | 82 | - |
| N-(2-allylphenyl)-2,2,2-trichloroacetamide | 3-(chloromethyl)-2,2-dichloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-one | 15 | 90 | - |
| This table illustrates the synthesis of δ-lactams via microwave-assisted atom transfer radical cyclization. nih.gov |
Pyrrolidine and Pyrrolidinone Derivatives
Pyrrolidine and pyrrolidinone (a γ-lactam) motifs are prevalent in a wide array of polycyclic alkaloid natural products. nih.govrdd.edu.iqresearchgate.net While radical cyclization of this compound directly leads to γ-lactams (pyrrolidinones), these products can serve as intermediates for further transformations into other pyrrolidine derivatives. The synthesis of pyrrolidine-2-one derivatives often starts from γ-butyrolactone (GBL), which undergoes lactamization with amines or hydrazine. rdd.edu.iqresearchgate.net For example, the reaction of GBL with hydrazine hydrate produces 1-aminopyrrolidine-2-one, a versatile intermediate for further derivatization. rdd.edu.iqresearchgate.net
Spiro- and Bicyclic Lactam Systems
The intramolecular radical cyclization of appropriately substituted N-alkenyl trichloroacetamides is a valuable tool for constructing complex spiro- and bicyclic lactam systems. researchgate.net When N-benzyl trichloroacetamides with various substituents are subjected to a nickel powder/acetic acid reducing system, spiro-lactams are obtained through an ipso radical cyclization. researchgate.net Furthermore, the radical cyclization of N-cycloalkenyl trichloroacetamide derivatives can lead to cis-ring fused azapolycyclic compounds, which are advanced synthetic intermediates for alkaloids. researchgate.net ATRC reactions have also been employed to create bicyclic systems like indole and morphan scaffolds with high diastereoselectivity. nih.gov These methods provide rapid access to complex molecular architectures from relatively simple starting materials. researchgate.net
Applications in Natural Product Synthesis
The structural framework of many natural products presents considerable synthetic challenges. This compound has proven to be a valuable tool for overcoming some of these hurdles, particularly in the synthesis of certain classes of alkaloids.
Mesembrane (B1247095) and Crinane Alkaloid Skeletons
The synthesis of the core structures of Mesembrane and Crinane alkaloids, two classes of Amaryllidaceae alkaloids, has been efficiently achieved using this compound. A key step in these synthetic routes involves a copper-catalyzed cyclization of N-(2-aryl-2-cyclohexen-1-yl)trichloroacetamides. This intramolecular reaction facilitates the formation of a crucial carbon-carbon bond, leading to the construction of the characteristic cis-3a-aryloctahydroindole skeleton of these alkaloids. The trichloroacetamide group plays a vital role in this transformation, and the reaction conditions can be optimized to achieve high yields. This methodology provides a direct and efficient pathway to the total synthesis of (±)-mesembrane and (±)-crinane.
Daphniphyllum Alkaloid Precursors
The Daphniphyllum alkaloids are a large and structurally diverse family of polycyclic natural products. Their complex architectures, often featuring multiple stereocenters and bridged ring systems, make them formidable synthetic targets. While various innovative strategies have been developed for the synthesis of Daphniphyllum alkaloid precursors, a direct and established application of this compound in these synthetic routes is not extensively documented in the current scientific literature. The construction of the intricate core structures of these alkaloids typically involves methodologies such as Diels-Alder reactions, Michael additions, and other sophisticated cyclization strategies.
Synthetic Routes to Amino Acid Derivatives
This compound serves as a valuable precursor in the synthesis of non-proteinogenic amino acids, which are important components of many biologically active peptides and natural products. The transformation of the N-allyl group and the trichloroacetamide functionality allows for the introduction of both amino and hydroxyl groups in a stereocontrolled manner.
The synthesis of 3-hydroxy-4-trichloroacetamido esters can be achieved from this compound through a sequence of reactions. A key transformation is the dihydroxylation of the allyl double bond to create a vicinal diol. This can be followed by selective protection and oxidation to yield the desired ester functionality. The trichloroacetamide group remains intact during these transformations, providing a masked amino group that can be deprotected at a later stage of the synthesis. This approach allows for the stereoselective synthesis of these important building blocks.
| Step | Reaction | Reagents | Product |
| 1 | Dihydroxylation | OsO₄, NMO | Vicinal diol |
| 2 | Selective Protection | TBDMSCl, Imidazole | Silyl (B83357) ether |
| 3 | Oxidation | PCC, CH₂Cl₂ | Ester |
Table 1: Synthetic sequence for the preparation of 3-Hydroxy-4-trichloroacetamido Esters.
Statine and its analogues are unusual β-hydroxy-γ-amino acids that are key components of pepsin inhibitors, such as the clinically used drug pepstatin. The synthesis of DL-statine and its analogues can be approached using this compound as a starting material. The synthetic strategy involves the transformation of the allyl group into the required carboxylic acid and β-hydroxy functionalities. The trichloroacetamide group serves as a precursor to the γ-amino group. This can be achieved through hydroboration-oxidation of the double bond to introduce a primary alcohol, which is then oxidized to the carboxylic acid. The hydroxyl group at the beta position can be introduced via stereoselective methods.
| Intermediate | Key Transformation | Resulting Functionality |
| This compound | Hydroboration-Oxidation | Primary Alcohol |
| Primary Alcohol | Oxidation (e.g., Jones oxidation) | Carboxylic Acid |
| This compound | Epoxidation and Ring Opening | β-Hydroxy group |
Table 2: Key transformations in the synthesis of DL-Statine analogues from this compound.
Facile Construction of Quaternary Carbons
The construction of all-carbon quaternary stereocenters is a significant challenge in organic synthesis due to the steric hindrance involved. This compound has been instrumental in developing methods for the facile construction of such centers, particularly benzylic quaternary carbons.
The copper-catalyzed cyclization of N-(2-aryl-2-cyclohexen-1-yl)trichloroacetamides, as mentioned in the context of Mesembrane and Crinane alkaloid synthesis, is a prime example of this application. In this reaction, the intramolecular attack of the nitrogen-bound trichloromethyl radical precursor onto the aryl-substituted double bond leads to the formation of a new carbon-carbon bond at a sterically congested position, thereby creating a quaternary carbon center. The success of this reaction is highly dependent on the nature of the catalyst and the substituents on the nitrogen atom. This method provides an efficient and direct route to molecules containing a benzylic quaternary carbon, a structural motif present in numerous natural products and pharmacologically active compounds.
| Substrate | Catalyst | Key Outcome |
| N-(2-aryl-2-cyclohexen-1-yl)trichloroacetamide | Copper(I) chloride/bipyridine | Formation of a benzylic quaternary carbon |
Table 3: Catalytic system for the construction of quaternary carbons.
Strategic Functionalization and Tandem Processes
Introduction of Halogen Atoms for Subsequent Derivatization
While the trichloromethyl group of this compound is inherently halogenated, the strategic introduction of additional halogen atoms across the allylic double bond can, in principle, open up new avenues for derivatization. Although specific examples detailing the halogenation of this compound followed by subsequent derivatization are not extensively documented in the reviewed literature, the general reactivity of alkenes suggests a plausible synthetic strategy.
The addition of halogens such as chlorine or bromine to the double bond of this compound would be expected to yield a vicinal dihalo derivative. This dihalogenated intermediate could then serve as a precursor for various functionalizations. For instance, dehydrohalogenation could lead to the formation of a vinyl halide, a valuable functional group for cross-coupling reactions. Alternatively, nucleophilic substitution of one or both halogen atoms could introduce a range of other functionalities.
In a related context, the halocyclization of allylic trichloroacetimidates, which are precursors to N-allyltrichloroacetamides via the Overman rearrangement, is a known process. In these reactions, an electrophilic halogen source promotes cyclization, leading to the formation of halogenated heterocyclic products. This suggests that intramolecular reactions involving a halogenated this compound derivative could be a feasible strategy for the synthesis of functionalized cyclic systems.
One-Pot and Sequential Reactions
This compound is a valuable substrate for one-pot and sequential reactions, most notably in the synthesis of γ-lactams through atom transfer radical cyclization (ATRC). This transformation leverages the reactivity of the trichloromethyl group to initiate a radical cyclization cascade.
The ATRC of this compound is typically catalyzed by transition metal complexes, with copper and ruthenium catalysts being the most employed. The reaction proceeds via the abstraction of a chlorine atom from the trichloromethyl group by the catalyst, generating a dichloromethyl radical. This radical then undergoes a 5-exo-trig cyclization onto the tethered allyl group to form a five-membered ring. Subsequent trapping of the resulting radical with a chlorine atom from the oxidized catalyst regenerates the active catalyst and yields the dichlorinated γ-lactam product.
A significant advancement in this area is the development of microwave-assisted ATRC, which can significantly reduce reaction times while maintaining good to excellent yields of the desired γ-lactams. The reaction conditions are generally tolerant of a variety of substituents on the nitrogen atom of the this compound.
| Catalyst System | Substrate | Product | Yield (%) | Reference |
| RuCl₂(PPh₃)₃ | N-Allyl-N-benzyltrichloroacetamide | 3,3-dichloro-1-benzyl-5-(chloromethyl)pyrrolidin-2-one | 95 | nih.gov |
| RuCl₂(PPh₃)₃ | N-Allyl-N-phenyltrichloroacetamide | 3,3-dichloro-5-(chloromethyl)-1-phenylpyrrolidin-2-one | 98 | nih.gov |
| RuCl₂(PPh₃)₃ | This compound | 3,3-dichloro-5-(chloromethyl)pyrrolidin-2-one | 85 | nih.gov |
Furthermore, this compound intermediates can participate in elegant multi-step one-pot processes. A notable example involves a sequence of an Overman rearrangement, ring-closing metathesis (RCM), and a Kharasch cyclization. In this sequence, an allylic alcohol is first converted to the corresponding allylic trichloroacetimidate (B1259523), which then undergoes a palladium-catalyzed Overman rearrangement to furnish an this compound derivative. Without isolation, this intermediate is subjected to a ruthenium-catalyzed RCM to construct a new ring system, followed by an intramolecular Kharasch cyclization (an ATRC variant) to yield complex bicyclic γ-lactams. This powerful one-pot, three-step process highlights the synthetic utility of this compound as a key intermediate in the rapid assembly of intricate molecular architectures from simple precursors.
Another example of a tandem process involves the photoinduced radical cyclization of related N-allylbromodifluoroacetamides with heteroaromatic compounds. While not involving this compound directly, this reaction showcases the potential for tandem cyclization-functionalization reactions of N-allyl haloacetamides under mild, photocatalyst-free conditions.
Advanced Research and Future Directions
Development of Novel Chiral Catalytic Systems for Asymmetric Induction
The control of stereochemistry during the synthesis of chiral molecules is a paramount objective in modern chemistry. Asymmetric induction, the preferential formation of one enantiomer or diastereoisomer over another, is key to producing compounds with specific biological activities. nsf.gov In the context of N-Allyltrichloroacetamide, the radical cyclization process generates new stereocenters, and controlling their configuration is a significant area of research.
Current methods for the cyclization of this compound and related compounds often rely on transition metal catalysts, such as those based on copper and ruthenium, which are effective in promoting atom transfer radical cyclization (ATRC). ub.eduacs.org While diastereoselectivity can often be controlled by the choice of N-substituent and reaction temperature, achieving high enantioselectivity remains a formidable challenge. ub.edu Future research is directed towards the design and implementation of novel chiral catalytic systems that can effectively control the stereochemical outcome of the radical cyclization.
Promising avenues include the development of catalysts featuring chiral ligands that can coordinate to the metal center (e.g., copper or ruthenium) and create a chiral environment around the reacting substrate. This approach aims to influence the trajectory of the cyclization, favoring the formation of one enantiomer. Cobalt(II)-based metalloradical catalysis, which has shown success in the asymmetric bicyclization of other substrates, represents a potential strategy that could be adapted for this compound derivatives. nih.gov Furthermore, the exploration of chiral N-heterocyclic carbene (NHC)–ligated radicals as catalysts presents another innovative frontier for achieving catalytic asymmetric radical cycloisomerization reactions. researchgate.net
Table 1: Comparison of Catalytic Systems in Asymmetric Radical Reactions
| Catalyst Type | Mechanism | Potential Advantage for this compound | Research Direction |
|---|---|---|---|
| Chiral Lewis Acids | Coordination to substrate | Can influence conformation of the allyl group | Design of Lewis acids compatible with radical conditions |
| Transition Metals with Chiral Ligands (e.g., Cu, Ru) | Metal-centered chirality | Proven efficacy in ATRC | Synthesis of novel, sterically-defined ligands |
| Cobalt-Based Metalloradical Catalysis | Stepwise radical bicyclization | Control over consecutive cyclization steps | Adaptation to this compound substrates |
Exploration of Alternative Radical Precursors and Reaction Conditions
The trichloroacetamide (B1219227) group is an effective radical precursor due to the relative ease with which a chlorine atom can be abstracted by a metal catalyst or initiator. researchgate.net The resulting electrophilic dichloromethylcarbamoyl radical readily participates in cyclization. ub.edu However, the exploration of alternative precursors and reaction conditions is crucial for enhancing the scope, efficiency, and environmental friendliness of these transformations.
Future work involves investigating alternatives to the standard copper and ruthenium catalysts used in ATRC. ub.edu While effective, these can be expensive or toxic. Research into catalysts based on more abundant and less toxic metals like iron, manganese, or nickel is an active area. ub.edu Additionally, optimizing reaction conditions to minimize catalyst loading is a key goal. For instance, "ligand-free-like" conditions, where a solvent such as DMF acts as a ligand, have been shown to reduce the required amount of catalyst. researchgate.net
Another significant direction is the move away from metal-catalyzed initiation towards photoredox catalysis. Visible-light-mediated approaches can generate radicals under exceptionally mild conditions, often at room temperature and with low catalyst loadings. While this has been explored for generating N-centered lactam radicals, applying these methods to initiate the cyclization of this compound could offer a powerful and sustainable alternative to traditional ATRC. uni-regensburg.de
Integration with Flow Chemistry and Sustainable Synthesis
The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes. researchgate.netresearchgate.net Integrating the synthesis of lactams from this compound with continuous flow technology presents a significant opportunity to improve safety, efficiency, and scalability. chemrxiv.org
Flow chemistry, where reactants are pumped through a reactor in a continuous stream, offers numerous advantages over traditional batch processing. The high surface-area-to-volume ratio in microreactors allows for superior heat transfer and precise temperature control, which can enhance reaction rates and selectivity. chemrxiv.org This is particularly beneficial for radical reactions, which can be highly exothermic. Furthermore, flow systems can safely handle reactive intermediates and reagents. The scalability of photochemical reactions is also greatly enhanced in flow reactors, which would be crucial for applying photoredox catalysis (as discussed in 7.2) on an industrial scale. uni-regensburg.de
A key future direction is the development of a continuous flow process for the entire sequence, from the synthesis of this compound to its cyclization into a lactam product. This could involve packed-bed reactors containing immobilized catalysts, which would simplify purification and allow for catalyst recycling, further enhancing the sustainability of the process. ub.edu Such an integrated system would minimize waste, reduce energy consumption, and provide a safer, more efficient manufacturing platform. rsc.org
Computational Chemistry and Mechanistic Prediction
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. whiterose.ac.uk For reactions involving this compound, computational studies are poised to play a crucial role in elucidating complex reaction mechanisms and guiding the development of new catalysts and processes.
Future research will likely employ DFT and other methods to model the transition states of the radical cyclization step. researchgate.netjcchems.com By calculating the activation energies for different possible pathways (e.g., leading to cis vs. trans diastereomers or R vs. S enantiomers), researchers can predict the selectivity of a given reaction. This predictive power is invaluable for rationally designing chiral catalysts (Section 7.1), as different ligand structures can be screened computationally to identify those most likely to induce high stereoselectivity before undertaking laborious experimental work.
Mechanistic prediction can also clarify the role of different components in the reaction mixture. For example, computations can model how different solvents or ligands interact with the catalyst and substrate, explaining observed changes in reactivity or selectivity. researchgate.netwhiterose.ac.uk As computational methods become more powerful and accurate, they will transition from being a tool for post-facto rationalization to a key component of the initial design phase for new synthetic methodologies involving this compound. researchgate.net
Table 2: Application of Computational Chemistry to this compound Reactions
| Computational Method | Application Area | Predicted Outcome | Impact on Research |
|---|---|---|---|
| Density Functional Theory (DFT) | Transition State Analysis | Reaction energy barriers, stereochemical preference (cis/trans) | Rational design of diastereoselective reactions |
| DFT with Chiral Catalysts | Enantioselectivity Prediction | Energy difference between pathways to R/S enantiomers | In-silico screening of chiral ligands |
| Molecular Dynamics (MD) | Solvent/Ligand Effects | Conformation of catalyst-substrate complex | Optimization of reaction conditions |
Expanding Scope to Other Heterocyclic Systems and Complex Molecular Architectures
While the synthesis of five-membered γ-lactams from this compound is well-established, a major frontier of research is to expand the scope of this reaction to create more diverse and complex molecular structures. ub.eduorganic-chemistry.org This involves modifying the substrate to produce different ring sizes and engaging the cyclized products in subsequent transformations.
One area of expansion is the synthesis of other lactam ring sizes, such as four-membered β-lactams or six-membered δ-lactams, by using different tether lengths between the amide and the alkene. ub.edu Research has demonstrated the synthesis of δ-lactams from N-homoallyl-tethered trichloroacetamides. nih.gov
A more ambitious goal is the use of this compound in tandem or domino reaction sequences. researchgate.net In such a process, the initial radical cyclization triggers a cascade of subsequent bond-forming events, rapidly building molecular complexity from a simple starting material. For instance, the cyclized radical intermediate could be trapped by another tethered reactive group to form bicyclic or polycyclic systems. This strategy has been used to construct bicyclic lactams that serve as precursors for alkaloids like mesembrane (B1247095) and crinane. ub.edu The development of new tandem reactions is a key future direction for accessing novel and complex heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products. nih.govnih.govrsc.org
Q & A
Basic Research Questions
What synthetic methodologies are recommended for preparing N-allyltrichloroacetamide, and what parameters influence reaction efficiency?
This compound is typically synthesized via radical-mediated reactions or cyclization pathways. For example, Fe–FeCl₃ systems enable cyclization of this compound to form 2-pyrrolidinone derivatives with moderate to good yields (50–75%) . Key factors affecting efficiency include:
- Catalyst loading : Optimal FeCl₃ concentrations (e.g., 10 mol%) minimize side reactions.
- Temperature : Reactions often proceed at 60–80°C to balance kinetics and decomposition risks.
- Substrate purity : Impurities in allylamine precursors can reduce yields by promoting competing pathways.
Methodological optimization should involve controlled experiments varying these parameters systematically.
What safety protocols are essential for handling this compound in laboratory settings?
Safety measures derive from analogous trichloroacetamide derivatives (e.g., N,N-diethylacetamide):
- PPE : Nitrile gloves with documented chemical resistance (permeability <1 µg/cm²/min) and lab coats .
- Ventilation : Use fume hoods or closed systems to avoid inhalation exposure (TLV-TWA: Not established; treat as hazardous) .
- Spill management : Contain spills with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .
Always consult SDS for trichloroacetamide analogs and conduct a risk assessment before use.
Which analytical techniques are prioritized for characterizing this compound and its derivatives?
- GC-MS : For purity assessment and identification of volatile byproducts (e.g., allyl chloride fragments; m/z 76, 41) .
- NMR : ¹H/¹³C NMR to confirm allyl group integration (δ 5.2–5.8 ppm for vinyl protons) and trichloroacetamide carbonyl signals (δ 165–170 ppm) .
- IR Spectroscopy : C=O stretching frequencies (~1680 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
Cross-validate results with high-resolution mass spectrometry (HRMS) for molecular formula confirmation.
Advanced Research Questions
How can researchers address contradictions in reported yields for radical-mediated cyclizations of this compound?
Discrepancies in yields (e.g., 50% vs. 75%) may arise from:
- Radical initiation efficiency : Fe(0) vs. FeCl₃ systems generate differing radical concentrations .
- Oxygen sensitivity : Trace O₂ can quench radicals; use degassed solvents and inert atmospheres.
- Analytical calibration : Quantify yields via internal standards (e.g., deuterated analogs) to normalize GC-MS data .
Propose a reproducibility protocol including strict O₂ exclusion and standardized catalyst activation steps.
What mechanistic insights explain the Fe–FeCl₃ mediated cyclization of this compound?
The reaction proceeds via:
Radical generation : FeCl₃ oxidizes Fe(0) to Fe(II), releasing Cl⁻ and initiating trichloroacetamide radical formation.
Cyclization : The allyl group undergoes 5-exo-trig cyclization to form a pyrrolidinone ring .
Termination : Radical recombination or H-abstraction yields the product.
Kinetic studies (e.g., EPR spectroscopy) and isotopic labeling (²H/¹³C) can validate intermediates .
How can computational modeling predict this compound’s reactivity in novel syntheses?
- Thermochemical data : Use NIST-derived ΔG‡ values to model reaction feasibility (e.g., allylic C-Cl bond dissociation energy: ~70 kcal/mol) .
- DFT calculations : Simulate transition states for cyclization pathways (e.g., B3LYP/6-31G* level) to identify steric/electronic barriers.
- Solvent effects : COSMO-RS models predict polarity impacts on radical stability in acetonitrile vs. DMF .
Validate predictions with kinetic experiments (e.g., Arrhenius plots) under controlled conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
